molecular formula C14H21NO3S B4876586 N-butyl-2-(propylsulfonyl)benzamide

N-butyl-2-(propylsulfonyl)benzamide

Cat. No.: B4876586
M. Wt: 283.39 g/mol
InChI Key: NVZLMQKKGVKIRF-UHFFFAOYSA-N
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Description

N-Butyl-2-(propylsulfonyl)benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a butyl amide group at the nitrogen position and a propylsulfonyl moiety at the 2-position of the benzene ring. Benzamides are widely explored in medicinal chemistry due to their versatility in modulating electronic, steric, and solubility properties through substituent variation . The propylsulfonyl group in this compound likely enhances electrophilicity and hydrogen-bonding capacity compared to simpler substituents (e.g., methoxy or hydroxy groups), which could influence receptor binding or metabolic stability .

Properties

IUPAC Name

N-butyl-2-propylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-3-5-10-15-14(16)12-8-6-7-9-13(12)19(17,18)11-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZLMQKKGVKIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1S(=O)(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(propylsulfonyl)benzamide typically involves the reaction of 2-(propylsulfonyl)benzoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-(propylsulfonyl)benzoic acid and butylamine.

    Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of butylamine.

    Product Isolation: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(propylsulfonyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-butyl-2-(propylsulfonyl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: :

Comparison with Similar Compounds

This compound :

  • Structure : Lacks aromatic substituents (cf. Rip-B/Rip-D) but features a sulfonyl group and a longer alkyl chain (butyl vs. propyl/allyl).
  • Hypothesized Synthesis : Likely involves sulfonation of a benzamide precursor or coupling of a sulfonyl-containing acid chloride with butylamine.

Physicochemical and Functional Group Analysis

Property Rip-B Rip-D 2-(N-Allylsulfamoyl)-N-propylbenzamide This compound (Hypothesized)
Melting Point 90°C 96°C Not reported Likely >100°C (due to sulfonyl group)
Substituent Effects Electron-donating (methoxy) Electron-withdrawing (hydroxy) Mixed (sulfamoyl) Strongly electron-withdrawing (sulfonyl)
Hydrogen Bonding Moderate (amide, methoxy) High (amide, hydroxy) High (sulfamoyl, amide) Moderate (sulfonyl, amide)
Lipophilicity High (aromatic groups) Moderate Moderate (allyl chain) High (butyl chain)

Research Findings and Implications

  • Synthetic Yields : Rip-B’s higher yield (80% vs. Rip-D’s 34%) suggests that electron-rich amines (e.g., phenethylamines) react more efficiently with acid chlorides than with esters . This trend may extend to this compound if synthesized via similar routes.
  • Electronic Effects : The sulfonyl group in the target compound is more electron-withdrawing than Rip-B’s methoxy or Rip-D’s hydroxy groups, which could alter binding affinities in biological systems (e.g., enzyme inhibition) .
  • Computational Insights : For 2-(N-allylsulfamoyl)-N-propylbenzamide, DFT calculations revealed optimized geometry and HOMO-LUMO energy gaps, suggesting that similar methods could predict the reactivity and stability of this compound .

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